molecular formula C10H12FN3S B11755671 [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11755671
M. Wt: 225.29 g/mol
InChI Key: PCHVRHCYYOTFEM-UHFFFAOYSA-N
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Description

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a combination of fluorinated thiophene and pyrazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and nitrogen-containing heterocycles in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-fluorothiophene-2-carbaldehyde, which can be synthesized through the fluorination of thiophene-2-carbaldehyde. This intermediate is then subjected to a condensation reaction with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable base, such as sodium hydride, to form the desired amine compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the fluorination step and automated systems for the condensation reaction. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert any carbonyl groups to alcohols.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The presence of fluorine and nitrogen atoms in its structure can enhance its binding affinity and specificity .

Comparison with Similar Compounds

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be compared with other compounds containing similar functional groups:

The uniqueness of this compound lies in the combination of fluorinated thiophene and pyrazole moieties, which can impart distinct properties compared to other related compounds.

Properties

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C10H12FN3S/c1-14-5-4-8(13-14)6-12-7-9-2-3-10(11)15-9/h2-5,12H,6-7H2,1H3

InChI Key

PCHVRHCYYOTFEM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=C(S2)F

Origin of Product

United States

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